molecular formula C17H11BrClNO2 B11949561 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone

2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone

Cat. No.: B11949561
M. Wt: 376.6 g/mol
InChI Key: ANEOQBXRLRQKND-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone is an organic compound with the molecular formula C17H11BrClNO2 It is a derivative of naphthoquinone, featuring bromine, chlorine, and methyl-substituted aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, naphthoquinone, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

    Bromination: The amino group is then brominated to introduce the bromine atom.

    Substitution: The brominated intermediate undergoes a substitution reaction with 3-chloronaphthoquinone to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its cytotoxic properties.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: A precursor in the synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone.

    2-Bromo-4-methylaniline: Another brominated aniline derivative with similar chemical properties.

    4-Bromo-2-methylaniline: A compound with a different substitution pattern on the aniline ring.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, as well as the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H11BrClNO2

Molecular Weight

376.6 g/mol

IUPAC Name

2-(4-bromo-3-methylanilino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C17H11BrClNO2/c1-9-8-10(6-7-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3

InChI Key

ANEOQBXRLRQKND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Br

Origin of Product

United States

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